1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-12(13)14(19)17-6-11(7-17)8-18-10-15-9-16-18/h2-5,9-11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYGEOBEIYJNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Representation
The structure of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be depicted as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against multiple bacterial strains. The results revealed that certain triazole derivatives displayed potent antibacterial activity, making them candidates for further drug development .
Antifungal Properties
Compounds containing the triazole moiety are well-known for their antifungal activity. The structural features of this compound suggest potential efficacy against fungal infections. Studies have demonstrated that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane synthesis .
Anticancer Potential
The anticancer properties of triazole derivatives are being actively researched. Compounds with a triazole core have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies indicate that the incorporation of specific substituents can enhance the anticancer activity of these compounds .
Synthesis of this compound
The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Triazole Formation : The triazole ring is constructed using cycloaddition reactions with azides or other suitable reagents.
- Final Coupling : The final product is obtained by coupling the azetidine derivative with a 2-methoxybenzoyl group.
This synthetic route allows for the modification of various functional groups to enhance biological activity and selectivity.
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial effects of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. Among the tested compounds, those incorporating a 2-methoxybenzoyl group exhibited enhanced activity compared to their counterparts without this substituent. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating promising results for future development as antibacterial agents .
Evaluation of Antifungal Activity
Another research effort focused on assessing the antifungal properties of triazole derivatives. The study found that specific modifications to the triazole structure significantly increased antifungal potency against common pathogens such as Candida albicans. This highlights the importance of structural diversity in optimizing therapeutic effects .
Anticancer Studies
Recent investigations into the anticancer potential of triazole derivatives revealed that certain compounds could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis. These findings support further exploration into the use of this compound as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycles
- Target Compound : Combines 1,2,4-triazole with azetidine.
- Analog 1 : 1-({1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
- Differs in triazole isomerism (1,2,3-triazole vs. 1,2,4-triazole) and substitution (thiophenyl vs. methoxybenzoyl).
- Analog 2: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Replaces triazole with selenazole; includes a tert-butoxycarbonyl (Boc) protecting group instead of methoxybenzoyl.
Substituent Effects
Physicochemical Properties
- NMR Shifts :
- UV/Vis and Fluorescence :
- Selenazole-azetidine hybrids show absorption at 314 nm and emission at 375 nm ; triazole derivatives may exhibit shifted profiles due to aromaticity differences.
Biological Activity
The compound 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS Number: 2189499-64-5) is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₄O₂
- Molecular Weight : 272.30 g/mol
- Structural Features : The compound features an azetidine ring and a methoxybenzoyl group attached to a triazole moiety, which may contribute to its biological activity.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. A study indicated that compounds within the triazole family exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus species. The specific compound may demonstrate similar efficacy due to its structural characteristics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.0156 μg/mL | |
| Aspergillus fumigatus | TBD | TBD |
Antibacterial Activity
Research on triazole derivatives has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Bacteria | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Anticancer Activity
Triazoles have been investigated for their anticancer properties. Some studies have reported that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound's potential in this area remains to be fully explored.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | TBD |
| Bel-7402 (Liver Cancer) | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds indicates that modifications to the triazole ring and substituents can significantly influence biological activity. For instance, the presence of electron-donating groups can enhance antifungal potency, while hydrophobic interactions may play a role in antibacterial efficacy.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Synthesis and Evaluation : A recent study synthesized various triazole derivatives and evaluated their antifungal and antibacterial activities. The results indicated that certain substitutions on the triazole ring improved activity against resistant strains of bacteria and fungi .
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of mercapto-substituted triazoles against human cancer cell lines. Results showed significant cytotoxicity in some derivatives, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole?
The synthesis typically involves coupling azetidine intermediates with triazole precursors. For example, continuous-flow processes (2nd generation) using formamide and hydrazine derivatives in DMSO can yield structurally similar triazole-azetidine hybrids with ~66% efficiency . Key steps include cyclization of azetidine moieties and subsequent alkylation or acylation with 2-methoxybenzoyl groups. Solvent selection (e.g., DMSO for solubility) and stoichiometric control (1:1 molar ratios) are critical for reproducibility.
Q. How is the compound characterized post-synthesis?
Analytical techniques include:
- LC-MS : Retention time (~0.58 min) and [M+H]+ peaks (e.g., m/z 204.21 for analogous compounds) confirm molecular weight .
- NMR : 1H/13C NMR resolves substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) and azetidine ring conformation .
- Elemental Analysis : Ensures ≥95% purity, with deviations ≤0.4% from theoretical values .
Q. What solvents and reaction conditions optimize stability during synthesis?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates. Reactions are conducted under inert atmospheres (N2/Ar) to prevent oxidation. Temperatures range from 25°C (for hydrazine coupling) to 80°C (cyclization), with strict pH control (neutral to mildly acidic) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of azetidine intermediates with triazole precursors?
Contradictory yield reports (e.g., 66% vs. 80% in analogous syntheses) may arise from competing side reactions. Mitigation strategies:
- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Purification : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) improves recovery of pure products .
- Kinetic Studies : Monitor reaction progress via TLC or inline HPLC to identify optimal termination points .
Q. What structural modifications enhance biological activity while retaining the triazole-azetidine core?
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro at benzoyl positions) improve metabolic stability and target affinity .
- Bioisosteric Replacement : Replacing the methoxy group with sulfonamide (e.g., 4-methylsulfonylphenyl) enhances COX-2 inhibition, as seen in analogous triazoles .
- Salt Formation : Dihydrochloride salts (e.g., 1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride) increase aqueous solubility for in vivo studies .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., µM vs. nM ranges) may stem from assay variability. Best practices:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., COX-2 inhibitors from Example 11–13) .
- Molecular Docking : Validate interactions with targets (e.g., COX-2 active site) using DFT calculations (6-311G+(d,p) basis sets) to reconcile experimental vs. theoretical data .
Methodological Tables
Table 1. Key Synthetic Parameters for Azetidine-Triazole Hybrids
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMSO/DMF | Enhances intermediate solubility | |
| Temperature | 25–80°C | Avoids decomposition | |
| Hydrazine Equivalents | 1.15 equiv | Minimizes byproducts | |
| Purification Method | Flash chromatography | ≥95% purity |
Table 2. Biological Activity of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
